molecular formula C12H8Cl2N2O2 B14233062 5-Chloro-N-(5-chloropyridin-2-yl)-2-hydroxybenzamide CAS No. 783371-32-4

5-Chloro-N-(5-chloropyridin-2-yl)-2-hydroxybenzamide

Cat. No.: B14233062
CAS No.: 783371-32-4
M. Wt: 283.11 g/mol
InChI Key: JWMBGVHRZNRELW-UHFFFAOYSA-N
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Description

5-Chloro-N-(5-chloropyridin-2-yl)-2-hydroxybenzamide is a chemical compound with a complex structure that includes both chlorinated pyridine and hydroxybenzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(5-chloropyridin-2-yl)-2-hydroxybenzamide typically involves the reaction of 5-chloropyridine-2-amine with 5-chloro-2-hydroxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like crystallization and chromatography are also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(5-chloropyridin-2-yl)-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 with Pd/C catalyst.

    Substitution: NaOCH3 in methanol.

Major Products Formed

    Oxidation: Formation of 5-chloro-N-(5-chloropyridin-2-yl)-2-benzamide.

    Reduction: Formation of 5-chloro-N-(5-chloropyridin-2-yl)-2-aminobenzamide.

    Substitution: Formation of 5-methoxy-N-(5-chloropyridin-2-yl)-2-hydroxybenzamide.

Scientific Research Applications

5-Chloro-N-(5-chloropyridin-2-yl)-2-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(5-chloropyridin-2-yl)-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

    Betrixaban: N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide.

    5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine: A dual CDK6 and 9 inhibitor with potent antitumor activity.

Uniqueness

5-Chloro-N-(5-chloropyridin-2-yl)-2-hydroxybenzamide is unique due to its specific combination of chlorinated pyridine and hydroxybenzamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

783371-32-4

Molecular Formula

C12H8Cl2N2O2

Molecular Weight

283.11 g/mol

IUPAC Name

5-chloro-N-(5-chloropyridin-2-yl)-2-hydroxybenzamide

InChI

InChI=1S/C12H8Cl2N2O2/c13-7-1-3-10(17)9(5-7)12(18)16-11-4-2-8(14)6-15-11/h1-6,17H,(H,15,16,18)

InChI Key

JWMBGVHRZNRELW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=NC=C(C=C2)Cl)O

Origin of Product

United States

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